![molecular formula C13H18N2O4S B5807639 N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide CAS No. 6098-85-7](/img/structure/B5807639.png)

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, also known as N-(4-sulfamoylphenyl)-2,2-dimethylpropionamide, is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as sulbactam, which is a beta-lactamase inhibitor that is used in combination with other antibiotics to treat bacterial infections. Sulbactam was first introduced in the market in the 1980s and has since been used extensively in clinical practice due to its effectiveness against a wide range of bacterial strains.

Mecanismo De Acción

Sulbactam works by inhibiting the activity of beta-lactamase enzymes, which are produced by many bacteria to break down beta-lactam antibiotics such as penicillins and cephalosporins. By inhibiting the activity of beta-lactamase enzymes, sulbactam prevents the breakdown of other antibiotics, allowing them to be effective against bacterial infections.

Biochemical and Physiological Effects

Sulbactam has been shown to have minimal side effects and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine and is eliminated from the body within 24 hours of administration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sulbactam has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other antibiotics. Additionally, sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor, making it a well-established tool for use in laboratory experiments.

One limitation of sulbactam is that it is only effective against bacterial infections and cannot be used to treat viral infections. Additionally, sulbactam may have limited effectiveness against certain bacterial strains that are resistant to other antibiotics.

Direcciones Futuras

There are several future directions for research on sulbactam. One area of research is the development of new formulations of sulbactam that are more effective against antibiotic-resistant bacteria. Additionally, research is needed to better understand the mechanism of action of sulbactam and its role in the treatment of bacterial infections. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of sulbactam in the treatment of bacterial infections.

Métodos De Síntesis

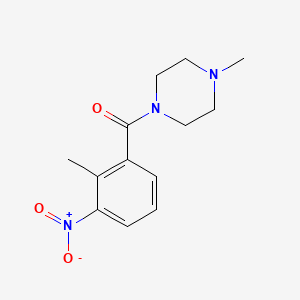

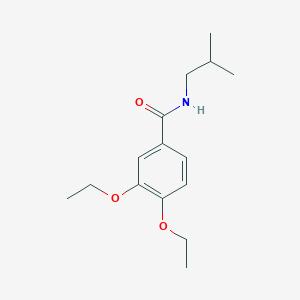

The synthesis of sulbactam involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropionic acid anhydride in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure sulbactam. The chemical structure of sulbactam is shown below:

Aplicaciones Científicas De Investigación

Sulbactam has been extensively studied for its antibacterial properties and its role as a beta-lactamase inhibitor. It is commonly used in combination with other antibiotics such as ampicillin and cefoperazone to treat bacterial infections. Sulbactam has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics.

Propiedades

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-9(16)15-20(18,19)11-7-5-10(6-8-11)14-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBKSCACFQELPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358183 |

Source

|

| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6098-85-7 |

Source

|

| Record name | N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)

![1-{4-[(3-nitrobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5807580.png)

![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)

![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)

![3-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5807605.png)

![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)